2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBALAJDQSDGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the molecule, are known to have a broad range of biological properties and can target various biological pathways .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect multiple biochemical pathways due to their broad range of biological properties .
Result of Action
Compounds containing imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also binds to certain proteins, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its ability to cross cell membranes, which is mediated by its lipophilic properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments.
Biological Activity
2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a complex organic compound belonging to the class of imidazo[1,2-b]pyrazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of heterocyclic structures that enhance its potential therapeutic applications. The furan ring contributes to its chemical reactivity, while the imidazole moiety is associated with various pharmacological effects.
- Molecular Formula : C11H8N4O
- Molecular Weight : 212.20 g/mol
- Structure : The compound consists of an imidazo[1,2-b]pyrazole core with a furan substituent, which influences its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyrazole demonstrate potent antimicrobial effects against various pathogens. For instance, in vitro evaluations of related pyrazole derivatives revealed minimal inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. A recent review highlighted the effectiveness of these compounds in inhibiting COX enzymes, which are critical in inflammatory processes . Specific derivatives have shown selectivity for COX-2 with minimal side effects on gastric tissues.
Antimicrobial Evaluation
In a study focusing on pyrazole derivatives, several compounds were evaluated for their antimicrobial activity. The results indicated that derivatives structurally similar to this compound had effective bactericidal and fungicidal properties:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Bactericidal against S. aureus |
| 13b | 0.12 | Superior antifungal activity against C. albicans |
These findings suggest that the presence of the furan and imidazole rings significantly enhances the biological efficacy of these compounds.
Anti-inflammatory Studies
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One notable case involved evaluating the effectiveness of various compounds in a carrageenan-induced rat paw edema model:
| Compound | Edema Inhibition (%) | COX Selectivity Index |
|---|---|---|
| 125a | 62% | 8.22 |
| 150d | 71% | >189 |
These results demonstrate the promising therapeutic applications of pyrazole derivatives in managing inflammation with reduced side effects compared to traditional NSAIDs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be contextualized by comparing it to analogs with varying substituents at the 6-position of the imidazo[1,2-b]pyrazole core. Key compounds for comparison include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Polarity: The furan-3-yl substituent introduces an oxygen atom, increasing polarity and solubility in polar solvents compared to the cyclohexyl analog, which is more lipophilic due to its aliphatic nature .
Molecular Weight and Stability: The furan-containing compound has the lowest molecular weight (212.21 g/mol) among the compared derivatives, which may improve bioavailability in drug design contexts.
The pyrazin-2-yl and pyridin-2-yl analogs may require specialized coupling reagents or metal-catalyzed cross-coupling steps, as inferred from patent literature .
Potential Applications: Furan-containing compounds are often explored in medicinal chemistry for their electron-rich aromatic systems, which facilitate interactions with biological targets . The pyridin-2-yl derivative’s structural similarity to nicotine analogs hints at possible neurological applications, though specific data are absent in the provided evidence .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the furan-3-yl substituent at the 6-position of the pyrazole ring.
- Attachment of the acetonitrile group at the 1-position of the imidazo ring.
These steps are often achieved through cyclization, nucleophilic substitution, and coupling reactions, with careful control of regioselectivity and functional group compatibility.
Preparation of the Imidazo[1,2-b]pyrazole Core
Research on heteroannulated pyrazole derivatives indicates that the imidazo[1,2-b]pyrazole nucleus can be synthesized by cyclization reactions involving 3-aminopyrazine derivatives and haloacetaldehydes or equivalent electrophiles.
For example, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with chloroacetaldehyde yields the imidazo[1,2-a]pyrazine core via intramolecular cyclization under controlled conditions.
This method allows the formation of the fused imidazo ring system essential for the target compound.
Attachment of the Acetonitrile Group
The acetonitrile moiety attached at the 1-position of the imidazo ring can be introduced via nucleophilic substitution or alkylation reactions using acetonitrile-containing reagents.
One common method involves the reaction of the imidazo[1,2-b]pyrazole intermediate with haloacetonitrile derivatives under basic conditions to form the corresponding acetonitrile-substituted product.
Alternatively, condensation reactions involving aldehydes and malononitrile derivatives under reflux with catalytic bases (e.g., piperidine) have been reported for related compounds, yielding acetonitrile-functionalized heterocycles.
Representative Synthetic Route and Conditions
Based on analogous syntheses of related heterocyclic compounds, a plausible synthetic sequence is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 3,5-Dibromo-6-chloropyrazin-2-amine + chloroacetaldehyde, reflux | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Suzuki Coupling | Pd catalyst, furan-3-yl boronic acid, base, solvent (e.g., DMF), heat | Introduction of furan-3-yl substituent at 6-position |
| 3 | Alkylation/Nucleophilic Substitution | Haloacetonitrile, base (e.g., K2CO3), solvent (e.g., acetone), reflux | Attachment of acetonitrile group at 1-position |
Experimental Data and Optimization
While direct experimental data for this exact compound are scarce, insights can be drawn from related pyrazole and imidazo[1,2-b]pyrazole derivatives:
Catalyst and solvent effects: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for Suzuki coupling, with polar aprotic solvents like DMF or dioxane facilitating efficient coupling.
Reaction times and yields: Typical Suzuki couplings proceed within 4–12 hours at 80–110 °C, yielding 70–90% of the coupled product.
Base selection: Potassium carbonate or cesium carbonate are commonly used to promote coupling and alkylation steps.
Purification: Products are purified by recrystallization or chromatographic techniques to achieve high purity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core synthesis | Cyclization of aminopyrazine with haloacetaldehyde | Reflux in ethanol or similar solvent | 60–80 | Requires controlled temperature and stoichiometry |
| Furan-3-yl substitution | Suzuki coupling | Pd catalyst, furan-3-yl boronic acid, base, DMF, 80–110 °C | 70–90 | High regioselectivity, mild conditions |
| Acetonitrile group introduction | Alkylation with haloacetonitrile | Base (K2CO3), acetone or DMF, reflux | 65–85 | May require inert atmosphere |
Research Findings and Considerations
The presence of the furan-3-yl substituent enhances biological activity in related compounds, thus its introduction via Suzuki coupling is preferred for selectivity and functional group tolerance.
The imidazo[1,2-b]pyrazole scaffold is accessible via cyclization of halogenated aminopyrazines, a method supported by multiple studies demonstrating good yields and scalability.
Alkylation with haloacetonitriles is a straightforward method to append the acetonitrile moiety, which is crucial for the compound's pharmacological properties.
Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is essential to maximize yields and purity.
Q & A
Q. Table 1: Optimization Data from Representative Studies
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 68 | 92 | |
| Acetonitrile coupling | CuI, DMSO, 80°C, 8h | 75 | 95 |
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons in the imidazo[1,2-b]pyrazole and furan rings. The acetonitrile group shows a singlet near δ 3.9 ppm .
- 13C NMR : Signals at 115–120 ppm (sp² carbons) and 20–25 ppm (acetonitrile methyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 239.09 (calculated for C₁₁H₉N₄O) .
- IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N in imidazole) .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) studies model electron density distribution and frontier molecular orbitals (FMOs):
- HOMO-LUMO Gaps : A smaller gap (e.g., 4.5 eV) indicates higher reactivity. The acetonitrile group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitrile carbon) as reactive sites .
- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Advanced: How should researchers resolve contradictions in reported NMR data for structurally similar imidazo[1,2-b]pyrazole derivatives?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized Protocols : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
- Control Experiments : Synthesize reference compounds (e.g., 2-(imidazo[1,2-b]pyrazol-1-yl)acetonitrile without furan) to isolate spectral contributions .
Q. Table 2: Comparative NMR Data for Related Compounds
| Compound | δ 1H (acetonitrile) | δ 13C (C≡N) | Reference |
|---|---|---|---|
| 2-(6-Phenylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | 3.85 ppm | 22.1 ppm | |
| Target compound (furan-3-yl derivative) | 3.92 ppm | 23.5 ppm |
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .
Advanced: How can researchers design derivatives to enhance biological activity while retaining the core structure?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Furan Modifications : Introduce electron-donating groups (e.g., –OCH₃) to increase bioavailability .
- Acetonitrile Replacement : Substitute with carboxylate or amide groups to modulate solubility .
- Screening Workflow :
- Virtual Screening : Dock derivatives into target protein pockets (e.g., kinase enzymes).
- In Vitro Assays : Test inhibitory activity against disease-relevant enzymes .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~8.2 min .
- TLC : Silica gel GF₂₅₄, eluent = ethyl acetate:hexane (1:1). Rf ≈ 0.45 under UV 254 nm .
Advanced: How can reaction mechanisms for side-product formation be elucidated?
Methodological Answer:
- Isolation and Characterization : Use column chromatography to separate side products; analyze via MS/NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., enamine formation) .
- Computational Modeling : Simulate transition states to identify energy barriers for competing pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
